2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using 3-chlorobenzyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the indole nitrogen.
Acetamide Formation: The final step involves the acylation of the sulfonylated indole with 2-methoxyphenylacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides or amines.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the acetamide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the 3-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The methoxyphenyl group also adds to its uniqueness by providing additional sites for interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H21ClN2O4S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN2O4S/c1-31-22-12-5-3-10-20(22)26-24(28)15-27-14-23(19-9-2-4-11-21(19)27)32(29,30)16-17-7-6-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
WCFRNICFPMQTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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